2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole
Overview
Description
2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole is a heterocyclic compound with the molecular formula C8H9N3. It is characterized by the presence of a cyano group, a cyclopropyl group, and a methyl group attached to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the imidazole ring .
Scientific Research Applications
2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The cyano group and the imidazole ring play crucial roles in its binding to enzymes and receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-1-methyl-1H-imidazole: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-Cyclopropyl-1-methyl-1H-imidazole: Lacks the cyano group, which can influence its chemical properties and applications.
Uniqueness
2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole is unique due to the presence of both the cyano and cyclopropyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-cyclopropyl-1-methylimidazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7(6-2-3-6)5-10-8(11)4-9/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBWPIAKPGPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C#N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220050 | |
Record name | 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-95-9 | |
Record name | 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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